2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI)
Brand Name: Vulcanchem
CAS No.: 149049-87-6
VCID: VC0141625
InChI: InChI=1S/C8H15N3O3/c1-3-14-6-4-5(2)7(11(12)13)8(9)10-6/h5-6,10H,3-4,9H2,1-2H3/t5-,6-/m1/s1
SMILES: CCOC1CC(C(=C(N1)N)[N+](=O)[O-])C
Molecular Formula: C8H15N3O3
Molecular Weight: 201.22 g/mol

2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI)

CAS No.: 149049-87-6

Main Products

VCID: VC0141625

Molecular Formula: C8H15N3O3

Molecular Weight: 201.22 g/mol

2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) - 149049-87-6

CAS No. 149049-87-6
Product Name 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI)
Molecular Formula C8H15N3O3
Molecular Weight 201.22 g/mol
IUPAC Name (2R,4R)-2-ethoxy-4-methyl-5-nitro-1,2,3,4-tetrahydropyridin-6-amine
Standard InChI InChI=1S/C8H15N3O3/c1-3-14-6-4-5(2)7(11(12)13)8(9)10-6/h5-6,10H,3-4,9H2,1-2H3/t5-,6-/m1/s1
Standard InChIKey GBIQIEPKEKXDHE-PHDIDXHHSA-N
Isomeric SMILES CCO[C@@H]1C[C@H](C(=C(N1)N)[N+](=O)[O-])C
SMILES CCOC1CC(C(=C(N1)N)[N+](=O)[O-])C
Canonical SMILES CCOC1CC(C(=C(N1)N)[N+](=O)[O-])C
Synonyms 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI)
PubChem Compound 15147332
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator